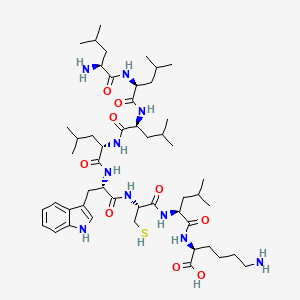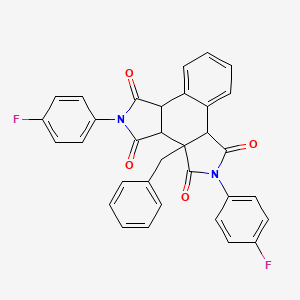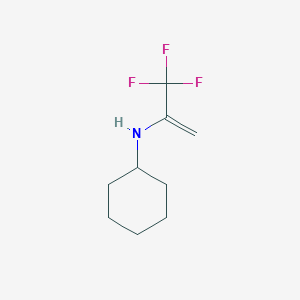
N-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexanamine is a fluorinated organic compound characterized by the presence of a trifluoropropenyl group attached to a cyclohexanamine moiety. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexanamine typically involves the reaction of cyclohexanamine with a trifluoropropenyl precursor. One common method includes the use of 3,3,3-trifluoroprop-1-en-2-yl chloride as the starting material, which undergoes nucleophilic substitution with cyclohexanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
N-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoropropenyl group, where nucleophiles like hydroxide or alkoxide ions replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxylated or alkoxylated derivatives.
科学的研究の応用
N-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexanamine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or analgesic agent.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with enhanced properties.
作用機序
The mechanism of action of N-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropenyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (3,3,3-Trifluoroprop-1-en-2-yl)benzene
- 1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene
- 3-(3,3,3-Trifluoroprop-1-en-2-yl)furan
Uniqueness
N-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexanamine is unique due to the presence of both a cyclohexanamine moiety and a trifluoropropenyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are not commonly found in other similar compounds.
特性
CAS番号 |
921193-81-9 |
|---|---|
分子式 |
C9H14F3N |
分子量 |
193.21 g/mol |
IUPAC名 |
N-(3,3,3-trifluoroprop-1-en-2-yl)cyclohexanamine |
InChI |
InChI=1S/C9H14F3N/c1-7(9(10,11)12)13-8-5-3-2-4-6-8/h8,13H,1-6H2 |
InChIキー |
DKYVNNZLKNYPQS-UHFFFAOYSA-N |
正規SMILES |
C=C(C(F)(F)F)NC1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide](/img/structure/B12629101.png)
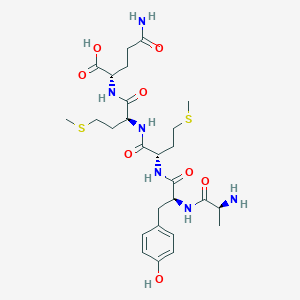
![3-Iodo-N-[2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B12629104.png)
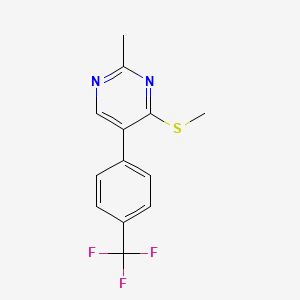
![2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane](/img/structure/B12629116.png)
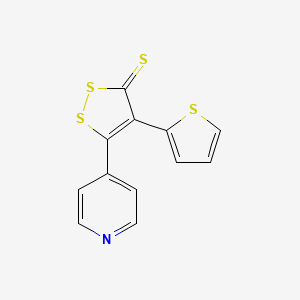
![(3aR,6aS)-5-(3-bromophenyl)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12629127.png)
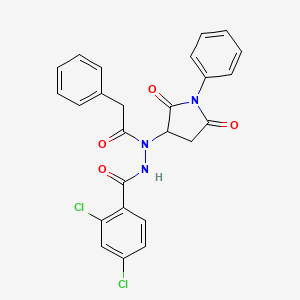
![Methanone,[4-[[3-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)phenyl]sulfonyl]-1-piperazinyl][(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]-](/img/structure/B12629129.png)
![4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12629130.png)
![2,2'-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol]](/img/structure/B12629136.png)
![1-[(2-Bromophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole](/img/structure/B12629139.png)
